![molecular formula C10H13BrClN B1529130 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810070-15-5](/img/structure/B1529130.png)
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 1810070-15-5 . It has a molecular weight of 262.58 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . The InChI code for this compound is 1S/C10H12BrN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 262.58 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in synthetic organic chemistry, particularly for its role in the synthesis of complex polycyclic structures and its potential in drug discovery. Gilchrist and Summersell (1988) described the use of a related compound, 2-bromo-1-vinyl-3,4-dihydronaphthalene, in palladium(0) catalyzed coupling reactions leading to various naphthalene derivatives. This methodology underscores the utility of bromo-dihydronaphthalene derivatives in constructing conjugated systems through electrocyclic ring closure, demonstrating their significance in synthesizing polycyclic hydrocarbons, which are key structures in many biologically active compounds (Gilchrist & Summersell, 1988).
Pharmacological Research
Hamdy et al. (2013) explored the synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds were evaluated for their tumor inhibitory and antioxidant activities, where some derivatives showed promising results against liver cancer cells. This study highlights the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, offering potential avenues for developing new anticancer agents (Hamdy et al., 2013).
Dopaminergic Activity
Öztaşkın et al. (2011) reported on the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a hydrogen chloride salt, through a series of reactions starting from 2-naphthoic acid. This compound, being structurally related to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, showcases the potential of such derivatives in studying dopaminergic activity, which could be beneficial in neurological research and therapy (Öztaşkın, Göksu, & SeÇen, 2011).
Bioactive Compound Synthesis
Malhotra et al. (2013) developed a catalyst-free method for the conjugate addition of indoles and pyrroles to dihydronitronaphthalenes, utilizing water as the solvent. This reaction route, especially with bromo derivatives, facilitated the synthesis of tetrahydro-β-carbolines, a class of compounds with significant pharmacological interest. The use of bromo-dihydronaphthalenes as intermediates in this context illustrates their versatility in synthesizing bioactive molecules, potentially contributing to the development of new therapeutic agents (Malhotra et al., 2013).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions. For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCTIOLCPDGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
CAS RN |
1810070-15-5 | |
Record name | 1-Naphthalenamine, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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